

A Technical Guide to the Spectral Analysis of 3-Hydroxy-2,2-dimethylpropanenitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Hydroxy-2,2-dimethylpropanenitrile
Cat. No.:	B172602

[Get Quote](#)

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the spectral characterization of **3-hydroxy-2,2-dimethylpropanenitrile**. This document provides a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established scientific principles and field-proven insights. The methodologies and interpretations presented herein are designed to be self-validating, ensuring technical accuracy and trustworthiness.

Introduction: The Structural Elucidation of a Versatile Building Block

3-Hydroxy-2,2-dimethylpropanenitrile, with the chemical formula C_5H_9NO and a molecular weight of 99.13 g/mol, is a bifunctional organic molecule of significant interest in synthetic chemistry.^{[1][2]} Its structure incorporates both a hydroxyl and a nitrile functional group, rendering it a versatile precursor for the synthesis of a variety of more complex molecules.^[3] Accurate and comprehensive spectral analysis is paramount for confirming its identity, purity, and for understanding its chemical behavior. This guide provides a detailed examination of the expected and observed spectral data for this compound.

The molecular structure of **3-hydroxy-2,2-dimethylpropanenitrile** is depicted below. This structure is fundamental to the interpretation of the spectral data that follows.

Caption: Molecular structure of **3-hydroxy-2,2-dimethylpropanenitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. For **3-hydroxy-2,2-dimethylpropanenitrile**, both ^1H and ^{13}C NMR provide critical structural information.

^1H NMR Spectroscopy

The proton NMR spectrum of **3-hydroxy-2,2-dimethylpropanenitrile** is characterized by its simplicity, which is a direct reflection of the molecule's symmetry.

Table 1: Experimental and Predicted ^1H NMR Spectral Data

Chemical Shift (δ)					
Shift (δ) ppm	Multiplicity	Integration	Assignment	Data Type	Source
1.36	Singlet	6H	2 x -CH ₃	Experimental (in CDCl ₃)	[4]
3.58	Singlet	2H	-CH ₂ -	Experimental (in CDCl ₃)	[4]
Variable	Broad Singlet	1H	-OH	Predicted	-

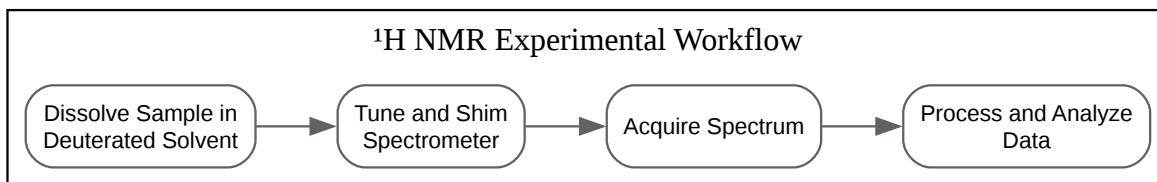
Interpretation of the ^1H NMR Spectrum:

- The Singlet at δ 1.36 ppm: This signal, integrating to six protons, is assigned to the two equivalent methyl (-CH₃) groups. The geminal dimethyl groups are chemically identical due to free rotation around the C-C single bond. The singlet multiplicity arises because there are no adjacent protons to cause spin-spin splitting.
- The Singlet at δ 3.58 ppm: This signal, integrating to two protons, corresponds to the methylene (-CH₂-) group adjacent to the hydroxyl group. Its singlet nature is due to the absence of vicinal protons.

- The -OH Proton Signal: The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It is expected to appear as a broad singlet and may exchange with deuterium in deuterated solvents like D₂O, leading to its disappearance from the spectrum.

Experimental Protocol for ¹H NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of **3-hydroxy-2,2-dimethylpropanenitrile** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
- Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).



[Click to download full resolution via product page](#)

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal intensity.

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment	Data Type	Source
~22	2 x $-\text{CH}_3$	Predicted	[5] [6]
~35	Quaternary C	Predicted	[5] [6]
~70	$-\text{CH}_2\text{-OH}$	Predicted	[5] [6]
~120	$-\text{C}\equiv\text{N}$	Predicted	[5] [6]

Interpretation of the ^{13}C NMR Spectrum:

- Signal around δ 22 ppm: This upfield signal is attributed to the two equivalent methyl carbons.
- Signal around δ 35 ppm: This signal corresponds to the quaternary carbon atom to which the two methyl groups and the nitrile group are attached.
- Signal around δ 70 ppm: This downfield signal is assigned to the methylene carbon bonded to the electronegative oxygen atom of the hydroxyl group.
- Signal around δ 120 ppm: This signal in the mid-range of the spectrum is characteristic of a nitrile carbon.

Experimental Protocol for ^{13}C NMR Spectroscopy:

- Sample Preparation: Prepare a more concentrated sample than for ^1H NMR, typically 20-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent.
- Instrument Setup: Use a broadband probe and set the spectrometer to the ^{13}C frequency.
- Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is required compared to ^1H NMR to achieve an adequate signal-to-noise ratio.

- Data Processing: Process the data similarly to the ^1H NMR spectrum. Reference the chemical shifts to the solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted and Comparative IR Spectral Data

Wavenumber (cm^{-1})	Functional Group	Vibration	Data Type	Source
3600-3200 (broad)	O-H	Stretching	Predicted/Comparative	[7] [8]
3000-2850	C-H	Stretching	Predicted/Comparative	[7] [8]
~2250	C≡N	Stretching	Predicted/Comparative	[7] [8]
~1050	C-O	Stretching	Predicted/Comparative	[7] [8]

Interpretation of the IR Spectrum:

- Broad Band at $3600\text{-}3200\text{ cm}^{-1}$: This is a characteristic absorption for the O-H stretching vibration of an alcohol. The broadness of the peak is due to hydrogen bonding.
- Bands at $3000\text{-}2850\text{ cm}^{-1}$: These absorptions are due to the C-H stretching vibrations of the methyl and methylene groups.
- Sharp Band around 2250 cm^{-1} : This absorption is characteristic of the C≡N stretching vibration of a nitrile. The intensity of this band can vary.
- Band around 1050 cm^{-1} : This absorption corresponds to the C-O stretching vibration of the primary alcohol.

Experimental Protocol for IR Spectroscopy:

- **Sample Preparation:** For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- **Instrument Setup:** Place the sample in the IR spectrometer.
- **Data Acquisition:** Record the spectrum, typically over the range of 4000-400 cm^{-1} . A background spectrum should be recorded and subtracted from the sample spectrum.
- **Data Analysis:** Identify and assign the characteristic absorption bands to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.

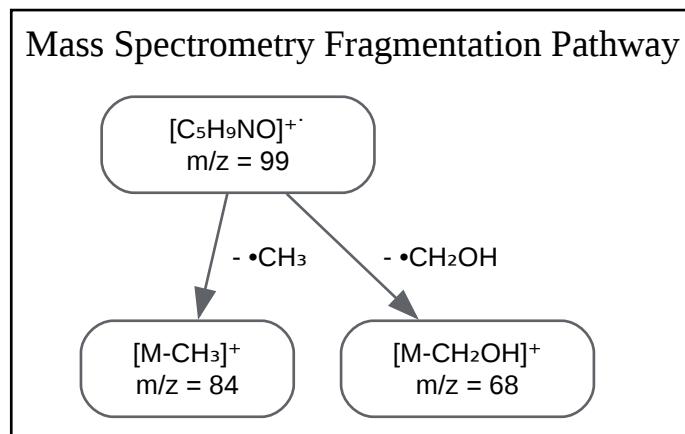
Table 4: Predicted Mass Spectrometry Data

m/z	Ion	Data Type	Source
99.0684	[M] ⁺	Predicted	[1][9]
100.0757	[M+H] ⁺	Predicted	[9]
122.0576	[M+Na] ⁺	Predicted	[9]

Interpretation of the Mass Spectrum:

- **Molecular Ion Peak ([M]⁺):** The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (99.13). High-resolution mass spectrometry would show this at approximately m/z 99.0684.[1][9]
- **Adduct Ions:** In soft ionization techniques like Electrospray Ionization (ESI), adduct ions such as [M+H]⁺ (m/z 100.0757) and [M+Na]⁺ (m/z 122.0576) are commonly observed.[9]

- **Fragmentation Pattern:** Under electron ionization (EI), the molecule is expected to fragment. Key fragmentation pathways could include the loss of a methyl group (-15 amu), a hydroxyl group (-17 amu), or a CH₂OH group (-31 amu). The observation of these fragment ions would further support the proposed structure.



[Click to download full resolution via product page](#)

Caption: Predicted Fragmentation in Mass Spectrometry.

Experimental Protocol for Mass Spectrometry:

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
- **Ionization:** Ionize the sample using an appropriate technique (e.g., EI for fragmentation information or ESI for molecular weight determination).
- **Mass Analysis:** Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection and Data Analysis:** Detect the ions and generate a mass spectrum. Analyze the spectrum to determine the molecular weight and identify fragmentation patterns.

Conclusion

The comprehensive spectral analysis of **3-hydroxy-2,2-dimethylpropanenitrile** through NMR, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its molecular structure. The combination of these techniques allows for the confident identification of its functional groups and the overall connectivity of the molecule. While a complete set of experimental data is not fully available in the public domain, the combination of partial experimental data, predicted spectra, and comparison with analogous compounds provides a robust framework for the characterization of this important synthetic intermediate. This guide serves as a valuable resource for scientists engaged in the synthesis, analysis, and application of **3-hydroxy-2,2-dimethylpropanenitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Hydroxy-2,2-dimethylpropanenitrile | C5H9NO | CID 13531383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. CAS 19295-57-9: Propanenitrile, 3-hydroxy-2,2-dimethyl- [cymitquimica.com]
- 4. 3-hydroxy-2,2-dimethylpropanenitrile | 19295-57-9 [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. hmdb.ca [hmdb.ca]
- 7. Propanenitrile, 3-hydroxy- [webbook.nist.gov]
- 8. 2,2-Dimethyl-3-hydroxypropionaldehyde [webbook.nist.gov]
- 9. PubChemLite - 3-hydroxy-2,2-dimethylpropanenitrile (C5H9NO) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of 3-Hydroxy-2,2-dimethylpropanenitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b172602#3-hydroxy-2-2-dimethylpropanenitrile-spectral-data-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com